molecular formula C18H22N2O2S3 B2645799 (E)-3-(3-(2-ethylpiperidin-1-yl)-3-oxopropyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 378222-35-6

(E)-3-(3-(2-ethylpiperidin-1-yl)-3-oxopropyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2645799
CAS No.: 378222-35-6
M. Wt: 394.57
InChI Key: PLQISDXXCMTSGX-NTCAYCPXSA-N
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Description

(E)-3-(3-(2-ethylpiperidin-1-yl)-3-oxopropyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H22N2O2S3 and its molecular weight is 394.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the significant applications of thiazolidinone derivatives, including compounds similar to (E)-3-(3-(2-ethylpiperidin-1-yl)-3-oxopropyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one, is in the field of antimicrobial activity. Researchers synthesized a series of thiazolidinone derivatives and evaluated their antimicrobial effectiveness against various bacterial and fungal strains. These compounds, synthesized through various chemical reactions, demonstrated notable antimicrobial properties, making them potential candidates for further pharmacological studies (Nasser et al., 2010), (Patel et al., 2012), (B'Bhatt & Sharma, 2017).

Synthesis and Applications in Anticancer Activity

Anticancer Activity

The synthesized derivatives of thiazolidinone, similar in structure to the compound of interest, showed significant potential in anticancer treatments. These compounds, after undergoing various synthesis processes, exhibited the capability to inhibit tumor growth and induce antiangiogenic effects in experimental models, suggesting their utility in anticancer therapies (Chandrappa et al., 2010).

Miscellaneous Applications

Miscellaneous Chemical Synthesis

In addition to their biological activities, thiazolidinone derivatives and their synthesis processes have been explored extensively for various chemical properties and reactions. Studies have detailed the synthesis routes of these compounds and examined their structural characteristics, contributing to a broader understanding of their chemical behavior and potential applications in different fields (Ge et al., 2006), (Paepke et al., 2009).

Properties

IUPAC Name

(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S3/c1-2-13-6-3-4-9-19(13)16(21)8-10-20-17(22)15(25-18(20)23)12-14-7-5-11-24-14/h5,7,11-13H,2-4,6,8-10H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQISDXXCMTSGX-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CCCCN1C(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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